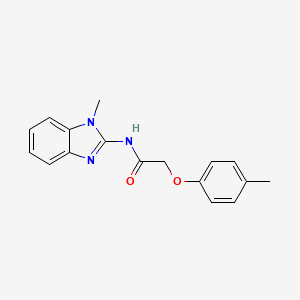![molecular formula C16H19FN2O4 B5366772 methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FMOC-Lys(Mtt)-OH and is primarily used in the synthesis of peptides and proteins. The purpose of
作用机制
The mechanism of action of FMOC-Lys(Mtt)-OH is related to its ability to act as a protected lysine building block in the SPPS of peptides and proteins. The Fmoc group is removed using a base such as piperidine, which exposes the amino group for peptide bond formation. The Mtt group is removed using a weak acid such as trifluoroacetic acid, which exposes the amino group for further peptide bond formation.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any known biochemical or physiological effects as it is primarily used in the laboratory setting for the synthesis of peptides and proteins.
实验室实验的优点和局限性
FMOC-Lys(Mtt)-OH has several advantages for lab experiments, including its high purity, stability, and compatibility with various solvents and reagents. It also has a long shelf life, which makes it a convenient reagent to use in the laboratory setting. However, FMOC-Lys(Mtt)-OH has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
未来方向
There are several future directions for the use of FMOC-Lys(Mtt)-OH in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using FMOC-Lys(Mtt)-OH. Another potential direction is the use of FMOC-Lys(Mtt)-OH in the synthesis of novel peptide-based therapeutics for the treatment of various diseases and conditions. Additionally, the use of FMOC-Lys(Mtt)-OH in the synthesis of PNAs could lead to the development of new diagnostic and therapeutic tools for the treatment of genetic diseases.
合成方法
FMOC-Lys(Mtt)-OH is synthesized using a multi-step process that involves the use of various reagents, solvents, and purification techniques. The first step involves the protection of the lysine amino acid using a tert-butyloxycarbonyl (BOC) group, which is removed in the subsequent step using trifluoroacetic acid (TFA). The next step involves the introduction of a 5-fluoro-2-methylphenylacetyl (Fmoc) group onto the lysine side chain using Fmoc-Cl and a base. The final step involves the protection of the amino group using a 4-methyltrityl (Mtt) group, which is removed using a weak acid such as trifluoroacetic acid.
科学研究应用
FMOC-Lys(Mtt)-OH is primarily used in the synthesis of peptides and proteins for scientific research purposes. It is used as a protected lysine building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins. SPPS is a widely used technique for the synthesis of peptides and proteins in the laboratory setting. FMOC-Lys(Mtt)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.
属性
IUPAC Name |
methyl 2-[1-[2-(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10-3-4-12(17)7-11(10)8-14(20)19-6-5-18-16(22)13(19)9-15(21)23-2/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWMROHJNKAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)N2CCNC(=O)C2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)

![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)